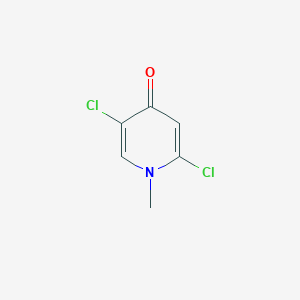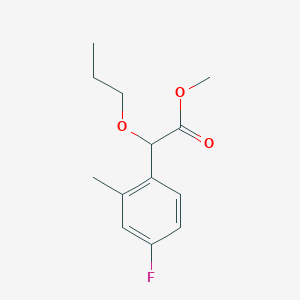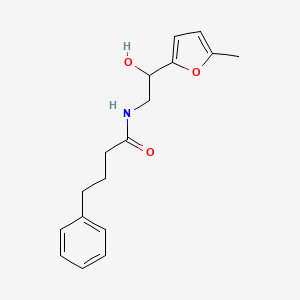![molecular formula C28H27FN4O3 B2953063 3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 901264-78-6](/img/structure/B2953063.png)
3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C28H27FN4O3 and its molecular weight is 486.547. The purity is usually 95%.
BenchChem offers high-quality 3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A significant body of research has focused on synthesizing novel compounds with potent antimicrobial and antifungal properties. For example, derivatives including 1,2,4-triazole and oxazolidinone structures have been synthesized and evaluated for their antimicrobial effectiveness against various bacterial and fungal strains. These studies have revealed that certain compounds exhibit strong to moderate antibacterial activity, comparable to or exceeding standard treatments in some cases. The research underscores the potential of these compounds in addressing resistant microbial strains and contributing to the development of new antimicrobial agents (H. Bektaş et al., 2007; T. Goněc et al., 2017).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of hybrid molecules containing piperazine derivatives and evaluating their biological activities. For instance, compounds derived from norfloxacin and penicillin, containing piperazine moieties, have been synthesized and screened for antimicrobial activities. Some of these compounds have shown excellent antimicrobial activity, suggesting their potential as leads in the development of new antibacterial drugs. Moreover, the synthesis techniques employed, including microwave-assisted synthesis, have implications for the efficiency and efficacy of drug development processes (Meltem Menteşe et al., 2013; Serap Başoğlu et al., 2013).
Molecular Docking and Inhibition Studies
Research into the molecular docking and inhibition potential of piperazine-azole-fluoroquinolone hybrids has provided insights into their mechanisms of action, particularly in relation to DNA gyrase inhibition. Such studies are crucial for understanding the interaction between these compounds and their molecular targets, paving the way for the design of more effective antimicrobial agents. The findings from these studies highlight the importance of structural features in determining the biological activity of these compounds (Arif Mermer et al., 2019).
Mécanisme D'action
Target of Action
The primary target of SMR000026086, also known as the SMR peptide, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus, a bacterium responsible for a wide range of infections .
Mode of Action
The SMR peptide interacts with DnaK, inhibiting the biofilm formation of Staphylococcus aureus . The interaction between the antagonist and DnaK was determined by immune precipitation with anti-Flag M2 Affinity and Western blot analysis . The peptide exhibits a dose-dependent inhibition of biofilm formation, with significant inhibition found at concentrations of 18 µM, 36 µM, and 72 µM .
Biochemical Pathways
It is known that the peptide targets dnak, a molecular chaperone involved in protein folding and other cellular processes . By inhibiting DnaK, the peptide disrupts the normal functioning of these processes, thereby preventing the formation of biofilms by Staphylococcus aureus .
Result of Action
The primary result of the action of SMR000026086 is the inhibition of biofilm formation by Staphylococcus aureus . Biofilms are communities of bacteria that are highly resistant to antibiotics, and their formation is a major contributor to the persistence and severity of infections . By inhibiting biofilm formation, SMR000026086 could potentially enhance the effectiveness of antibiotic treatments and reduce the severity of Staphylococcus aureus infections .
Propriétés
IUPAC Name |
10-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN4O3/c1-28-18-23(21-9-2-5-12-25(21)36-28)30-27(35)33(28)20-8-6-7-19(17-20)26(34)32-15-13-31(14-16-32)24-11-4-3-10-22(24)29/h2-12,17,23H,13-16,18H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVYLKSOPSSOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)


![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)
![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)
![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)